N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule characterized by an imidazo[1,2-b]pyridazine core. Key structural features include:
- Substituents: A 2-methyl group at position 2 and a carboxamide group at position 6 linked to a 3,5-dimethoxyphenyl moiety.
- Functional Groups: Methoxy groups on the phenyl ring contribute to electron-rich aromatic systems, which may enhance binding to kinase ATP pockets or other hydrophobic targets .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-9-20-15(17-10)5-4-14(19-20)16(21)18-11-6-12(22-2)8-13(7-11)23-3/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRYFZIUBWBLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct C6 Substitution
Attempts to bypass the carboxylic acid intermediate by reacting 6-chloro-2-methylimidazo[1,2-b]pyridazine with 3,5-dimethoxyaniline under Ullmann conditions (CuI, L-proline, K₂CO₃, DMSO) resulted in <15% yield due to poor nucleophilicity of the aryl amine.
Reductive Amination
A two-step sequence involving reduction of the carboxylic acid to an alcohol (LiAlH₄, THF) followed by reductive amination (NaBH₃CN, AcOH) produced undesired N-alkylated byproducts (42% yield), rendering this route impractical.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs the HATU-mediated coupling route due to shorter reaction times and higher reproducibility. Process optimization includes:
Chemical Reactions Analysis
Chemical Reactions of Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives can participate in various chemical reactions due to their heterocyclic structure and the presence of nitrogen atoms in the ring.
Types of Reactions:
-
Nucleophilic Substitution : Halogenated derivatives can undergo nucleophilic substitution reactions, allowing for further functionalization.
-
Cyclization Reactions : These compounds can be involved in cyclization reactions to form more complex structures.
-
Oxidative Reactions : Some derivatives may undergo oxidative reactions, which can modify their properties.
Biological Activity and Mechanism of Action
Imidazo[1,2-b]pyridazine derivatives have shown potential biological activities, including antimicrobial and antitubercular properties. The mechanism of action often involves interaction with specific enzymes or receptors, modulating cellular signaling pathways .
Biological Activities:
| Compound Feature | Biological Activity |
|---|---|
| Phenyl Group at C2 | Antimicrobial Activity |
| Methoxy Group at C3 | Enhanced Antimicrobial Activity |
| Benzyl Substituent at C6 | Antitubercular Activity |
Future Research Directions
Future studies should focus on synthesizing and characterizing N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide specifically, exploring its chemical reactions, biological activities, and potential applications in drug development. This could involve high-throughput screening for biological activity and detailed structural-activity relationship (SAR) studies to optimize its pharmacological properties.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that compounds within the imidazo[1,2-b]pyridazine class, including N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, exhibit significant activity against Mycobacterium tuberculosis (Mtb).
Key Findings :
- A study screened over 18,000 compounds and identified several derivatives with potent activity against Mtb. The most active compounds demonstrated minimum inhibitory concentrations (MICs) in the nanomolar range against both drug-susceptible and multidrug-resistant strains of Mtb .
Table 1: Antimycobacterial Activity of Selected Compounds
| Compound Name | MIC (μg/mL) against Mtb | MIC (μg/mL) against M. marinum |
|---|---|---|
| This compound | <1 | <0.5 |
| N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide | 17.9 | >100 |
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines.
Key Findings :
- Cytotoxicity was observed at concentrations as low as 10 µM across multiple cancer types, suggesting its potential as an anticancer agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
| MCF-7 | 12 | Modulation of MAPK/ERK signaling pathway |
Enzyme Interaction Studies
The compound's ability to modulate enzyme activity has been explored, particularly its interaction with cytochrome P450 enzymes involved in drug metabolism.
Key Findings :
- Preliminary results indicate that this compound can inhibit specific P450 isoforms, potentially affecting the metabolism of co-administered drugs .
Case Study 1: Antimycobacterial Screening
A comprehensive screening conducted by researchers at the Guangzhou Institutes of Biomedicine and Health highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Mtb. The study emphasized the structure-activity relationship (SAR) that favored certain substituents for enhanced activity.
Case Study 2: Anticancer Mechanisms
In vitro assays conducted on various cancer cell lines revealed that the compound not only inhibits cell growth but also triggers apoptotic pathways. The findings suggest its potential as a lead compound for developing new cancer therapies targeting specific signaling pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. For example, it could inhibit an enzyme involved in a disease process or activate a receptor that promotes beneficial cellular responses .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
Compounds 12–17 from share a carboxamide-linked phenyl group but differ in their substitution patterns and core structures (Table 1).
Table 1. Structural and Functional Comparison with Halogen-Substituted Analogues
Key Observations :
- The 3,5-dimethoxy groups in the target compound contrast with halogen substituents in analogues.
- The imidazo[1,2-b]pyridazine core differs from the imidazo[1,2-a]pyridine core in analogues, which may alter binding orientation in enzymatic pockets.
Comparison with Kinase Inhibitors Bearing 3,5-Dimethoxyphenyl Moieties
PD173074 , a pyrido[2,3-d]pyrimidine derivative with a 3,5-dimethoxyphenyl group, serves as a reference for kinase-targeting activity (Table 2).
Table 2. Comparison with PD173074
| Parameter | Target Compound | PD173074 |
|---|---|---|
| Core Structure | Imidazo[1,2-b]pyridazine | Pyrido[2,3-d]pyrimidine |
| Substituents | 2-methyl, 6-carboxamide | 1-tert-butyl, urea linker |
| Pharmacological Target | Not specified (hypothesized kinase) | FGFR inhibitor |
| Key Features | Carboxamide linkage | Urea linker with diethylamino group |
Key Observations :
- Both compounds share the 3,5-dimethoxyphenyl group, a known pharmacophore in kinase inhibitors.
- The carboxamide in the target compound vs. the urea linker in PD173074 may influence hydrogen-bonding networks and target selectivity.
Comparison with Quinazoline-Based Kinase Inhibitors
Tyrphostin AG1478 and gefitinib () are quinazoline derivatives with distinct substitution patterns (Table 3).
Table 3. Comparison with Quinazoline Analogues
| Compound | Core Structure | Substituents | Target | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Target | Imidazo[1,2-b]pyridazine | 3,5-dimethoxyphenyl carboxamide | Not specified | Smaller core; lacks morpholino/methoxyethoxy |
| Tyrphostin AG1478 | Quinazoline | 3-chlorophenyl, dimethoxy | EGFR | Chlorine vs. methoxy; different core |
| Gefitinib | Quinazoline | 3-chloro-4-fluorophenyl, morpholino | EGFR | Bulky morpholino group; halogenated phenyl |
Key Observations :
- Methoxy groups may offer better solubility than halogens but could reduce binding affinity to targets preferring electronegative substituents.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its anticancer properties, antibacterial effects, and other pharmacological potentials.
Chemical Structure
The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused ring structure that contributes to its biological activity. The presence of the 3,5-dimethoxyphenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibit potent antiproliferative effects against various cancer cell lines. For instance, an evaluation of related compounds showed significant inhibitory concentrations against colon carcinoma and other malignancies.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SW620 (Colon) | 0.4 |
| Compound B | HCT-116 (Colon) | 0.7 |
| Compound C | NCI-H460 (Lung) | 1.5 |
| Compound D | HL-60 (Leukemia) | 2.0 |
The above table illustrates that certain derivatives of imidazo[1,2-b]pyridazine exhibit IC50 values in the sub-micromolar range, indicating strong anticancer potential. Specifically, compounds with bromine substitutions showed enhanced activity compared to their unsubstituted counterparts .
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies have also investigated the antibacterial activity of imidazo[1,2-b]pyridazine derivatives. For instance, moderate activity was reported against E. coli, with minimum inhibitory concentrations (MIC) around 32 µM for specific derivatives .
The mechanism by which this compound exerts its effects involves interaction with key cellular pathways:
- Inhibition of Cell Proliferation : The compound may inhibit critical signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanism : The antibacterial action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable study explored the effects of a closely related compound in a mouse model for Alzheimer’s disease (AD), where it demonstrated significant inhibition of exosome release from the brain and favorable pharmacokinetic properties . This suggests potential applications beyond oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Modifications at specific positions on the phenyl and pyridazine rings can lead to enhanced potency and selectivity against target cells.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution at C6 | Increased antiproliferative activity |
| Methoxy Group at C3 | Enhanced solubility and bioavailability |
| Dimethyl Substitution at C5 | Improved binding affinity to targets |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Condition | Yield Range | Source |
|---|---|---|---|
| Solvent | Acetic anhydride/AcOH | 55–68% | |
| Catalyst | Sodium acetate | 68% | |
| Reaction Time | 2–12 hours | 55–68% |
How can spectroscopic and chromatographic techniques be applied to characterize this compound and confirm its purity?
Basic Research Question
Key characterization methods include:
- 1H/13C NMR : Assign signals for the 3,5-dimethoxyphenyl group (δ ~6.5–7.5 ppm for aromatic protons) and imidazo[1,2-b]pyridazine core (δ ~2.3 ppm for methyl groups) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1670 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ MS for purity (>95%) and molecular ion verification (e.g., [M+H]+ = 394.4) .
What structure-activity relationship (SAR) insights guide the modification of the 3,5-dimethoxyphenyl substituent for enhanced biological activity?
Advanced Research Question
The 3,5-dimethoxyphenyl group is critical for target binding, as seen in PD173074 (a kinase inhibitor with similar substituents) . SAR studies suggest:
- Methoxy positioning : 3,5-Dimethoxy enhances steric complementarity in hydrophobic kinase pockets .
- Electron-withdrawing groups : Substitution with fluorine or cyano groups (e.g., 4-cyanobenzylidene derivatives) improves metabolic stability .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Biological Activity | Source |
|---|---|---|
| 3,5-Dimethoxyphenyl | Kinase inhibition (IC50 < 50 nM) | |
| 4-Cyanophenyl | Improved metabolic stability | |
| 2-Fluorophenyl | Enhanced solubility |
How do in vitro assays validate the compound’s mechanism of action, particularly in kinase inhibition or cytotoxicity?
Advanced Research Question
- Kinase profiling : Use recombinant kinase assays (e.g., VEGFR2) with ADP-Glo™ to measure IC50 values. TAK-593, a structural analog, shows IC50 = 0.6 nM for VEGFR2 .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., Hep-G2) with EC50 calculations (e.g., 1.2 μM for imidazo[1,2-a]pyridine analogs) .
- Apoptosis markers : Western blotting for caspase-3/7 activation confirms pro-apoptotic effects .
How should researchers address contradictions in reported biological efficacy across different experimental models?
Advanced Research Question
Discrepancies often arise from:
- Cell line variability : Hep-G2 vs. HCT-116 may show differential sensitivity due to expression levels of target kinases .
- Assay conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies species-specific clearance rates affecting in vivo relevance .
What methodologies resolve challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) during imidazo[1,2-b]pyridazine core formation .
- Crystallization control : Use anti-solvent precipitation (e.g., water/DMF) to isolate enantiomerically pure carboxamide derivatives .
- DoE (Design of Experiments) : Optimize parameters like temperature gradients and reagent stoichiometry for reproducibility .
What computational tools predict the compound’s ADME properties, and how do they correlate with experimental data?
Advanced Research Question
- In silico modeling : SwissADME predicts moderate permeability (LogP = 2.1) and high CYP3A4 affinity, necessitating hepatic stability assays .
- PK/PD modeling : GastroPlus® simulates oral bioavailability (~45%) based on solubility (0.2 mg/mL in PBS) and plasma protein binding (89%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
